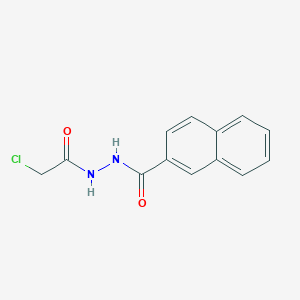

3,3-Dimethylpentanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Use in Peptide Sequence Studies and Amino Acid Analysis

3,3-Dimethylpentanoyl chloride, through its derivative dansyl chloride, has been utilized extensively in peptide sequence studies and qualitative analysis of amino acids. The compound, due to its reactivity with amino groups, forms highly fluorescent derivatives, enabling sensitive assays for the quantitative analysis of amino acids. Despite challenges like undesirable side reactions and variation in the degree of reaction with different amino acids, advancements have been made to overcome these issues, enhancing the accuracy of amino acid measurement in biological samples, such as brain tissue (Snodgrass & Iversen, 1973).

2. Involvement in Photorelease Studies

Research has explored the photorelease of HCl from derivatives of this compound. Studies on 2,5-dimethylphenacyl chloride, for instance, have shed light on the mechanisms and products of HCl elimination under specific conditions, providing insights into the photophysical and photochemical behavior of these compounds (Pelliccioli et al., 2001).

3. Catalysis in Chemical Reactions

Palladium complexes involving this compound derivatives have demonstrated significant catalytic activity in methoxycarbonylation reactions, particularly with activated aryl chlorides. This catalysis is crucial for the synthesis of complex organic compounds and intermediates in various chemical industries (Jiménez-Rodríguez et al., 2005).

4. Role in Hydrogen Production

Derivatives of this compound have been part of homogeneous systems for the photogeneration of hydrogen from water. These systems use molecular catalysts and photosensitizers, with this compound derivatives playing a crucial role in the process. The research offers promising routes for sustainable hydrogen production, a critical component in energy industries (Du et al., 2008).

Safety and Hazards

Mechanism of Action

Mode of Action

3,3-Dimethylpentanoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-). It can undergo nucleophilic acyl substitution reactions with various nucleophiles. The chloride ion is displaced, and a new covalent bond is formed with the nucleophile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be compromised in the presence of moisture, as acyl chlorides can react with water to form carboxylic acids .

properties

IUPAC Name |

3,3-dimethylpentanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQFLNQHPAJHHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)

![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)